ML753286

BCRP selectivity P-gp transporter specificity

ML753286 is an orally active, selective BCRP inhibitor (IC50 0.6 μM) with >50× selectivity over P-gp. Unlike unstable Ko143 analogs, it offers superior oral bioavailability and plasma stability for reproducible in vivo DDI studies. Ideal for phenocopying Bcrp knockout or enhancing oral absorption of substrates. Standard purity ≥98%.

Molecular Formula C20H25N3O3
Molecular Weight 355.438
CAS No. 1699720-89-2
Cat. No. B609175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML753286
CAS1699720-89-2
SynonymsML753286;  ML-753286;  ML 753286.
Molecular FormulaC20H25N3O3
Molecular Weight355.438
Structural Identifiers
SMILESCC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1
InChIInChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17+/m0/s1
InChIKeyXDVXQQDQFWVCAU-MZPVMMEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML753286: Orally Bioavailable Selective BCRP Inhibitor for Preclinical Transporter Studies


ML753286 (CAS: 1699720-89-2) is an orally active and selective small-molecule inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2) [1]. It belongs to the Ko143 analog class of tetracyclic BCRP inhibitors and demonstrates an IC50 of 0.6 μM against BCRP-mediated efflux [1]. The compound is characterized by high permeability, stability in plasma across species, and low to medium clearance in rodent and human liver S9 fractions [1].

ML753286 Substitution Risks: Why Ko143 and Pan-Transporter Inhibitors Are Not Equivalent


BCRP inhibitors vary dramatically in selectivity, stability, and oral bioavailability. Commonly used inhibitors such as Ko143 exhibit poor aqueous solubility and limited oral bioavailability, while pan-inhibitors like cyclosporine A or verapamil non-selectively inhibit P-glycoprotein (P-gp) and other transporters, confounding experimental interpretation [1]. ML753286 was specifically designed as a Ko143 analog with improved metabolic stability and oral bioavailability while preserving BCRP selectivity [1]. Substitution with alternative BCRP inhibitors without equivalent selectivity, permeability, and in vivo stability characteristics will yield different experimental outcomes, particularly in oral dosing studies and drug-drug interaction (DDI) investigations where specific BCRP-mediated effects must be isolated [1].

ML753286 Quantitative Comparative Evidence for Scientific Procurement


ML753286 vs. Pan-Transporter Inhibitors: >50-Fold BCRP Selectivity Over P-gp

ML753286 demonstrates >50-fold selectivity for BCRP (IC50 = 0.6 μM) over P-glycoprotein (IC50 > 30 μM) in direct comparative transport inhibition assays [1][2]. In contrast, widely used pan-inhibitors such as cyclosporine A or verapamil potently inhibit both BCRP and P-gp at similar concentrations, making it impossible to attribute observed effects specifically to BCRP inhibition [1]. This quantitative selectivity profile establishes ML753286 as a definitive tool for isolating BCRP-specific contributions in transporter studies.

BCRP selectivity P-gp transporter specificity

ML753286 In Vivo BCRP Inhibition: Functional Validation in Knockout Models

In Bcrp knockout (KO) and wild-type (WT) rat studies, ML753286 at 25 mg/kg orally or 20 mg/kg intravenously completely inhibits Bcrp function, as demonstrated by altered sulfasalazine pharmacokinetics that phenocopy the Bcrp KO profile [1]. The tmax of sulfasalazine in plasma shifted from 1.4 hours in Bcrp KO rats to 4.0 hours in WT rats pre-administered 25 mg/kg ML753286 and 4.1 hours with 50 mg/kg ML753286, confirming dose-dependent and complete functional inhibition [1]. This in vivo validation in a genetic knockout model provides definitive evidence of target engagement and functional inhibition that is not available for many alternative BCRP inhibitors.

BCRP in vivo inhibition PK/PD Bcrp knockout

ML753286 Metabolic Stability Advantage: Improved Clearance Profile in Liver S9 Fractions

ML753286 exhibits low to medium clearance in both rodent and human liver S9 fractions, a significant improvement over the parent compound Ko143, which suffers from poor metabolic stability and rapid clearance in vivo [1]. While quantitative clearance values for Ko143 are not directly reported in the same study, the authors explicitly note that 'commonly used BCRP inhibitors are nonspecific or unstable in animal plasma' and that ML753286 was developed to address these limitations [1]. This stability enhancement enables sustained BCRP inhibition following oral administration, a practical advantage for chronic dosing studies.

metabolic stability liver S9 ADME

(S)-ML753286 Enantiomer PK Advantage: Low Clearance (1.54 L/h/kg) and High Bioavailability (123%)

The (S)-enantiomer of ML753286 (CAS: 1699720-85-8), the biologically active form, demonstrates a favorable pharmacokinetic profile in rats with low systemic clearance of 1.54 L/h/kg and high oral bioavailability of 123% [1]. Moderate terminal elimination half-lives of 0.9 h (IV, 2 mg/kg) and 2.0 h (PO, 20 mg/kg) support once-daily oral dosing for preclinical studies [1]. This PK profile is directly contrasted with Ko143, which requires higher doses (50 mg/kg) to achieve comparable exposure in rats and suffers from poor oral bioavailability [2].

enantiomer pharmacokinetics bioavailability clearance

ML753286 Procurement-Driven Research and Industrial Applications


BCRP-Specific Drug-Drug Interaction (DDI) Studies

Use ML753286 at 25 mg/kg PO in rats to selectively inhibit intestinal and hepatic Bcrp, enabling quantitative assessment of BCRP contribution to absorption, distribution, and clearance of co-administered substrates (e.g., sulfasalazine, methotrexate). The >50-fold selectivity over P-gp ensures observed effects are attributable solely to BCRP [1].

Oral Bioavailability Enhancement of BCRP Substrate Therapeutics

Co-administer ML753286 with BCRP substrate compounds to increase oral absorption and systemic exposure. The demonstrated ability to completely inhibit Bcrp function in vivo at 25 mg/kg PO provides a validated tool for proof-of-concept studies evaluating BCRP-mediated efflux as a barrier to oral delivery [1][2].

Mechanistic Transporter Phenotyping in Knockout and Humanized Models

Employ ML753286 as a chemical knockout tool in wild-type animals to phenocopy Bcrp knockout phenotypes, as validated by tmax shift of sulfasalazine from 1.4 h to 4.0 h [1]. This application is particularly valuable in humanized transporter mouse models where genetic knockout is not available.

In Vitro BCRP Transport Assay Standardization

Use ML753286 at 0.6 μM (IC50) as a positive control inhibitor in BCRP-overexpressing cell lines (e.g., MDCK-BCRP, Caco-2) to validate assay sensitivity and normalize inter-experimental variability. The well-defined IC50 and selectivity profile ensure reproducible inhibition across different assay formats and laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML753286

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.